molecular formula C25H24Cl2N4O6S2 B14121022 Rivaroxaban Impurity 10

Rivaroxaban Impurity 10

Cat. No.: B14121022
M. Wt: 611.5 g/mol
InChI Key: CMEMJJHGXGOKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rivaroxaban Impurity 10 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of several impurities that can be present in the final product, and its identification and quantification are essential for ensuring the quality of the drug .

Preparation Methods

The preparation of Rivaroxaban Impurity 10 involves several synthetic routes and reaction conditions. One method includes the use of oxolane and N,N-carbonyl dimidazoles in a three-necked flask, followed by heating and cooling steps to isolate the impurity . The process typically involves multiple steps, including the addition of reagents, heating, cooling, and filtration to obtain the desired impurity. Industrial production methods may vary, but they generally follow similar principles to ensure the impurity is produced in a controlled and reproducible manner .

Chemical Reactions Analysis

Rivaroxaban Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, isobutyl chloroformate, and dichloromethane . The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations. Major products formed from these reactions include different derivatives of the impurity, which can be isolated and characterized using techniques such as chromatography and mass spectrometry .

Scientific Research Applications

Rivaroxaban Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the stability and degradation of Rivaroxaban, as well as to develop analytical methods for detecting and quantifying impurities . In biology and medicine, the impurity can be used to investigate the potential toxicological effects and safety profiles of Rivaroxaban. Industrial applications include quality control and regulatory compliance, ensuring that the final drug product meets the required standards .

Mechanism of Action

The mechanism of action of Rivaroxaban Impurity 10 is not as well-studied as that of Rivaroxaban itself. it is known that impurities can interact with various molecular targets and pathways, potentially affecting the overall activity of the drug. Rivaroxaban works by inhibiting Factor Xa, an enzyme involved in the coagulation cascade . Impurities like this compound may interfere with this mechanism, either by directly interacting with Factor Xa or by affecting other components of the coagulation pathway .

Properties

Molecular Formula

C25H24Cl2N4O6S2

Molecular Weight

611.5 g/mol

IUPAC Name

5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)

InChI Key

CMEMJJHGXGOKPN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl

Origin of Product

United States

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